
2,3-Dichlorobenzaldehyde
Overview
Description
Chemical Identity and Physical Properties
2,3-Dichlorobenzaldehyde (CAS: 6334-18-5) is an aromatic aldehyde with the molecular formula C₇H₄Cl₂O and a molecular weight of 175.01 g/mol . It appears as a white crystalline solid with a melting point of 64–67°C and a boiling point of 242.9±20.0°C at 760 mmHg. Its density is 1.4±0.1 g/cm³, and it has moderate solubility in organic solvents .
Synthesis and Applications
The compound is synthesized via diazotization and Meerwein reactions starting from 2,3-dichloroaniline, followed by oxidation to yield 2,3-dichlorobenzoic acid, a key intermediate for antiepileptic drugs like lamotrigine . Industrially, it serves as a precursor for pharmaceuticals (e.g., encenicline hydrochloride) and dyes, with applications in synthesizing oxindole derivatives and chitosan Schiff bases for antimicrobial studies .
Safety and Handling
Classified as a corrosive solid (UN 3261), it requires hazard class 8 packaging for transport. Proper PPE, including gloves and eye protection, is essential due to its irritant properties .
Preparation Methods
Bromination-Oxidation of 2,3-Dichlorotoluene
Reaction Mechanism and Conditions
The bromination-oxidation route begins with 2,3-dichlorotoluene, which undergoes radical bromination using bromine (Br₂) in the presence of azobisisobutyronitrile (AIBN) as a catalyst. The reaction proceeds at 70–85°C in 1,2-dichloroethane, with hydrogen peroxide (H₂O₂) added to regenerate bromine radicals, minimizing Br₂ waste . This step produces 2,3-dichlorobenzyl bromide, which is subsequently hydrolyzed using aqueous sodium carbonate (Na₂CO₃) to form 2,3-dichlorobenzyl alcohol.
The final oxidation to 2,3-dichlorobenzaldehyde employs hydrobromic acid (HBr) and H₂O₂ in 1,4-dioxane at 25°C. This catalytic system avoids traditional nitric acid oxidation, reducing nitrogen oxide emissions and improving safety . The overall reaction sequence is:
Optimization and Yield
Key parameters influencing yield include:
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Catalyst Loading : 3–5% AIBN maximizes bromine utilization while minimizing side reactions .
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Temperature Control : Maintaining 75°C during bromination prevents thermal decomposition of intermediates.
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Solvent Selection : 1,2-Dichloroethane enhances solubility of aromatic intermediates, whereas 1,4-dioxane stabilizes the aldehyde product during oxidation .
A representative protocol yields 48.19 g of this compound from 61.5 g of 2,3-dichlorotoluene (72.1% yield), with a gas chromatography (GC) purity of 99.26% .
Hydrolysis of 2,3-Dichlorobenzyl Chloride
Traditional Hydrolytic Pathways
Earlier methods involve chlorination of 2,3-dichlorotoluene to 2,3-dichlorobenzyl chloride, followed by hydrolysis under acidic or basic conditions. For example, nitric acid oxidation at elevated temperatures (80–100°C) converts the benzyl chloride to the aldehyde. However, this approach faces challenges:
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Low Selectivity : Over-oxidation to carboxylic acids or decarboxylation products occurs at higher temperatures .
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Corrosive Reagents : Concentrated nitric acid necessitates specialized equipment and generates toxic NOₓ gases.
Modern Hydrolytic Techniques
Recent advancements replace nitric acid with milder oxidants. In one method, 2,3-dichlorobenzyl alcohol is oxidized using H₂O₂ and HBr in 1,4-dioxane, achieving 72% yield at 25°C . This low-temperature process minimizes side reactions and energy consumption.
Catalytic Oxidation of 2,3-Dichlorobenzyl Alcohol
Hydrogen Peroxide-Mediated Oxidation
The oxidation of 2,3-dichlorobenzyl alcohol to the aldehyde is catalyzed by HBr, where H₂O₂ acts as a terminal oxidant:
2\text{O}2 \xrightarrow{\text{HBr}} \text{this compound} + 2\text{H}_2\text{O}
Reaction Kinetics
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Temperature : Optimal at 25°C; higher temperatures accelerate H₂O₂ decomposition.
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Catalyst Concentration : 40% HBr (6.15 g per 61.5 g substrate) ensures complete conversion within 7 hours .
Comparative Analysis of Oxidants
Oxidant | Temperature (°C) | Yield (%) | Purity (%) | Environmental Impact |
---|---|---|---|---|
HNO₃ | 80–100 | 60–65 | 95–98 | High (NOₓ emissions) |
H₂O₂/HBr | 25 | 72.1 | 99.26 | Low |
KMnO₄ | 50–70 | 55–60 | 90–92 | Moderate (Mn waste) |
Hydrogen peroxide systems outperform traditional oxidants in yield, purity, and sustainability .
Alternative Synthetic Routes
Diazotization of 2,3-Dichloroaniline
Diazotization of 2,3-dichloroaniline hydrochloride with sodium nitrite (NaNO₂) in hydrochloric acid, followed by reaction with formaldoxime, yields the aldehyde. However, this method suffers from:
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Low Scalability : Requires strict temperature control (−5°C) to prevent diazonium salt decomposition.
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Poor Yield : Typically 40–50% due to competing side reactions .
Nitration-Reduction-Oxidation
Nitration of 2,3-dichlorotoluene to 2,3-dichlorophenylnitromethane, followed by reduction to the amine and oxidation, is a multi-step process with limited industrial adoption. Challenges include:
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Harsh Conditions : Nitration requires fuming nitric acid and sulfuric acid at 0°C.
Industrial-Scale Production and Optimization
Solvent Recovery and Waste Reduction
Modern plants emphasize solvent recycling to reduce costs and environmental impact. For example, 1,2-dichloroethane is recovered during hydrolysis via distillation, achieving >90% recovery rates . Similarly, aqueous sodium bromide (NaBr) from hydrolysis is purified for reuse in bromination.
Purity Enhancement Techniques
Recrystallization from ethanol remains the standard for achieving >99% purity. Recent studies suggest using activated carbon filtration prior to crystallization to remove trace impurities .
Metric | Bromination-Oxidation Route | Traditional Nitric Acid Route |
---|---|---|
Atom Economy (%) | 65.2 | 48.7 |
E-Factor (kg waste/kg product) | 1.8 | 4.2 |
Process Mass Intensity | 3.5 | 7.1 |
The bromination-oxidation method exhibits superior green metrics due to efficient bromine recycling and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,3-dichlorobenzoic acid.
Reduction: Reduction reactions can convert it to 2,3-dichlorobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products:
Oxidation: 2,3-Dichlorobenzoic acid.
Reduction: 2,3-Dichlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceuticals
2,3-Dichlorobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of felodipine, an antihypertensive drug. The synthesis involves several methods, including the use of 2,3-dichlorotoluene as a starting material. A notable synthesis technique involves bromination followed by hydrolysis, yielding high purity and yield rates (≥99.25%) .
Case Study: Felodipine Synthesis
- Starting Material: 2,3-Dichlorotoluene
- Method: Bromination using azodiisobutyronitrile as a catalyst.
- Yield: Overall yield ≥ 70%, product purity ≥ 99.25% .
Development of Antimicrobial Agents
Recent studies have explored the use of this compound in the formation of Schiff bases derived from chitosan. These compounds exhibit significant antimicrobial activities against various bacterial strains and fungi. The incorporation of dichloro substituents has been shown to enhance the antimicrobial potency of these derivatives.
Case Study: Chitosan Schiff Bases
- Synthesis Method: Condensation reaction with chitosan and this compound.
- Microbial Activity: Compounds demonstrated strong activity against Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA) .
Material Science Applications
In material science, this compound is utilized in the synthesis of polymers and other materials due to its reactive aldehyde group. It can be polymerized or reacted with other monomers to create functional materials with specific properties.
Case Study: Polymer Synthesis
- Application: Used in synthesizing polymers that can be tailored for specific applications such as drug delivery systems or coatings.
- Properties: The incorporation of dichloro groups can modify the thermal stability and mechanical properties of the resulting materials .
Computational Studies and Drug Design
In silico studies have been conducted to evaluate the drug-likeness and absorption characteristics of compounds synthesized from this compound. These studies assess parameters such as solubility and permeability across biological membranes.
Findings from In Silico Studies
- ADME Properties: Compounds showed moderate water solubility and high gastrointestinal absorption potential.
- Drug-Likeness Criteria: None of the synthesized compounds violated key drug-likeness criteria (Lipinski's Rule of Five) .
Environmental Considerations
The synthesis methods for this compound have evolved to become more environmentally friendly. Recent patents describe processes that utilize less hazardous materials and generate fewer by-products, aligning with green chemistry principles .
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in organic synthesis. The chlorine atoms on the benzene ring increase the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of Dichlorobenzaldehyde Isomers
*Data for 2,4-dichlorobenzaldehyde synthesized via similar methods as 2,3-isomer .
Key Comparative Findings
Reactivity in Organic Synthesis
- Regioselectivity : Steric effects dominate over electronic factors.
- 2,6-Dichlorobenzaldehyde : Exhibits >25:1 regioselectivity in A³ coupling reactions due to ortho-chlorine steric hindrance, favoring desired products .
- 2,4-Dichlorobenzaldehyde : Reduced selectivity (2.6:1 ratio) due to less steric bulk .
- This compound: Adjacent chlorines create moderate steric hindrance, but its reactivity in regioselective reactions remains less studied compared to 2,6-isomer.
Biological Activity
- Enzyme Inhibition (HsPBGS) :
- 2,6-Dichlorobenzaldehyde : Strongest inhibitor (IC₅₀ = 15.2 μM) and hexamer stabilizer (100% hexamer at 20 mM) .
- 3,4-Dichlorobenzaldehyde : Moderate inhibition (IC₅₀ = 26.6 μM; 30.4% hexamer) .
- This compound: Not directly tested in HsPBGS studies but used in antimicrobial chitosan derivatives .
Thermal and Electronic Properties
- Melting Points : Ortho-substituted isomers (2,6- and 2,3-) have lower melting points than para/meta-substituted analogs due to reduced symmetry .
- Electronic Effects : Electron-withdrawing chlorines enhance electrophilicity. 2,6-Dichlorobenzaldehyde’s dual ortho-chlorines create a highly electron-deficient aldehyde group, improving coupling reaction yields .
Biological Activity
2,3-Dichlorobenzaldehyde (DCBA) is an aromatic aldehyde that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural properties lend it significant biological activity, making it a valuable compound for research and application.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHClO
- Molecular Weight : 175.01 g/mol
The compound features two chlorine atoms at the 2 and 3 positions of the benzene ring, which influences its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Oxidation of 2,3-Dichlorotoluene : This method employs catalysts such as cobalt or molybdenum complexes along with hydrogen peroxide in acetic acid as a solvent. This process is noted for its mild conditions and high efficiency, yielding significant amounts of the desired aldehyde .
- Bromination and Hydrolysis : Another approach involves bromination of 2,3-dichlorotoluene followed by hydrolysis to yield DCBA with high purity .
These methods are not only efficient but also environmentally friendly, making them suitable for industrial applications.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Antimicrobial Properties : DCBA has shown effective antibacterial activity against several strains of bacteria. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Antitumor Activity : Research has demonstrated that DCBA exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating specific apoptotic pathways .
- Neurological Applications : As an intermediate in the synthesis of antiepileptic drugs like Lamotrigine, DCBA plays a crucial role in developing treatments for neurological disorders. Its derivatives have been shown to possess anticonvulsant properties .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of DCBA against common pathogens. The results indicated:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings suggest that DCBA could serve as a basis for developing new antibacterial formulations.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focused on cancer treatment, DCBA was tested on MCF-7 breast cancer cells. The study revealed:
- IC50 Value : 25 µM (indicating the concentration required to inhibit cell growth by 50%).
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for characterizing the physicochemical properties of 2,3-dichlorobenzaldehyde?
Key properties include melting point (64–67°C), boiling point (242.9°C at 760 mmHg), density (1.4 g/cm³), and solubility in organic solvents like methanol, benzene, and acetone . For accurate characterization:
- Melting point determination : Use differential scanning calorimetry (DSC) or capillary methods, noting variability due to impurities (e.g., 62–65°C observed in some syntheses ).
- Spectroscopic analysis : Employ NMR (δ 10.47 ppm for aldehyde proton) and NMR (δ 189.34 ppm for carbonyl carbon) to confirm structure .
- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) achieves >98% purity .
Q. How should this compound be safely stored and handled in laboratory settings?
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents (e.g., KMnO₄) due to its corrosive nature (UN 3261, Class 8) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with water and soap; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. What are the primary synthetic applications of this compound in organic chemistry?
- Schiff base synthesis : Reacts with amines to form ligands for metal complexes, e.g., 4-(2,3-dichlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, used in coordination chemistry .
- Pharmaceutical intermediates : Serves as a precursor in non-commercial drug development, such as the antihypertensive agent felodipine .
Advanced Research Questions
Q. How do computational models explain the reactivity of this compound in substitution reactions?
Density functional theory (DFT) studies (e.g., M06-2X/6-311++G) reveal that chlorine substituents stabilize transition states via electron-withdrawing effects. For example, the activation free energy for proton abstraction in dichlorobenzaldehyde derivatives is ~3.6 kcal·mol⁻¹ higher than in non-chlorinated analogs, slowing reaction kinetics .
Q. What strategies improve the selectivity of this compound in molecular imprinting applications?
- Template-monomer ratio optimization : A 1:4 template-to-monomer ratio enhances binding capacity in molecularly imprinted polymers (MIPs), achieving selectivity coefficients >3.75 against structural analogs like 2,4-dichlorobenzaldehyde .
- Surface-initiated ATRP : Enhances imprinting efficiency by controlling polymer chain growth on solid supports .
Q. How can synthetic routes to this compound be optimized for higher yields and scalability?
- Aerobic oxidation : Palladium-catalyzed oxidation of 2,3-dichlorobenzyl alcohol achieves 82.6% yield under mild conditions (ambient O₂, 60°C) .
- Comparative analysis : Evaluate methods like Friedel-Crafts alkylation vs. direct chlorination of benzaldehyde, considering byproduct formation (e.g., 2,4- or 2,5-isomers) and purification challenges .
Q. What analytical techniques resolve discrepancies in reported melting points (62–67°C) for this compound?
- Recrystallization : Purify using methanol/water mixtures to remove impurities affecting melting range .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to distinguish between polymorphic forms or hydrate formation .
Q. How does the electronic effect of chlorine substituents influence the redox behavior of this compound?
Cyclic voltammetry studies show that the electron-withdrawing Cl groups lower the LUMO energy, increasing electrophilicity. This enhances reactivity in nucleophilic additions (e.g., aldol condensations) but reduces stability under basic conditions .
Q. Methodological Notes
Properties
IUPAC Name |
2,3-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLNAVBOAMOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064239 | |
Record name | 2,3-Dichlorobenzaldehyde | |
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Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-18-5, 31155-09-6 | |
Record name | 2,3-Dichlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6334-18-5 | |
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Record name | 2,3-Dichlorobenzaldehyde | |
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Record name | Benzaldehyde, dichloro- | |
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Record name | 2,3-Dichlorobenzaldehyde | |
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Record name | Benzaldehyde, dichloro- | |
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Record name | Benzaldehyde, 2,3-dichloro- | |
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Record name | 2,3-Dichlorobenzaldehyde | |
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Record name | 2,3-dichlorobenzaldehyde | |
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Record name | Dichlorobenzaldehyde | |
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Record name | 2,3-DICHLOROBENZALDEHYDE | |
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